Cas no 2228216-75-7 (tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate)

tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate structure
2228216-75-7 structure
商品名:tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate
CAS番号:2228216-75-7
MF:C14H18F4N2O2
メガワット:322.298537731171
CID:5859485
PubChem ID:165649745

tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate
    • 2228216-75-7
    • tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate
    • EN300-1901497
    • インチ: 1S/C14H18F4N2O2/c1-13(2,3)22-12(21)20-8-4-5-9(11(15)6-8)10(7-19)14(16,17)18/h4-6,10H,7,19H2,1-3H3,(H,20,21)
    • InChIKey: JKCKYCPJAPUIOW-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CN)C1C=CC(=CC=1F)NC(=O)OC(C)(C)C)(F)F

計算された属性

  • せいみつぶんしりょう: 322.13044047g/mol
  • どういたいしつりょう: 322.13044047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 382
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 64.4Ų

tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1901497-0.1g
tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate
2228216-75-7
0.1g
$1119.0 2023-09-18
Enamine
EN300-1901497-2.5g
tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate
2228216-75-7
2.5g
$2492.0 2023-09-18
Enamine
EN300-1901497-0.5g
tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate
2228216-75-7
0.5g
$1221.0 2023-09-18
Enamine
EN300-1901497-10.0g
tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate
2228216-75-7
10g
$5467.0 2023-06-02
Enamine
EN300-1901497-1.0g
tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate
2228216-75-7
1g
$1272.0 2023-06-02
Enamine
EN300-1901497-10g
tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate
2228216-75-7
10g
$5467.0 2023-09-18
Enamine
EN300-1901497-0.25g
tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate
2228216-75-7
0.25g
$1170.0 2023-09-18
Enamine
EN300-1901497-1g
tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate
2228216-75-7
1g
$1272.0 2023-09-18
Enamine
EN300-1901497-0.05g
tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate
2228216-75-7
0.05g
$1068.0 2023-09-18
Enamine
EN300-1901497-5.0g
tert-butyl N-[4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenyl]carbamate
2228216-75-7
5g
$3687.0 2023-06-02

tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate 関連文献

tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamateに関する追加情報

tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate: A Comprehensive Overview

The compound tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate (CAS No: 2228216-75-7) is a highly specialized organic compound with significant applications in various fields, particularly in the pharmaceutical and agricultural industries. This compound is characterized by its complex structure, which includes a tert-butyl group, a carbamate functional group, and a fluorinated aromatic ring. The presence of these functional groups imparts unique chemical properties that make it suitable for advanced chemical reactions and applications.

Recent studies have highlighted the importance of tert-butyl N-substituted carbamates in the development of new drug candidates and agrochemicals. The fluorinated aromatic ring in this compound plays a crucial role in enhancing its stability and bioavailability, making it an attractive target for researchers in the pharmaceutical sector. Additionally, the amino group attached to the trifluoropropanol moiety contributes to its potential as a precursor for peptide synthesis and other bioactive molecules.

The synthesis of tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have explored various methodologies, including nucleophilic substitution and coupling reactions, to optimize the synthesis of this compound. Recent advancements in catalytic systems have further enhanced the efficiency of these reactions, making large-scale production more feasible.

In terms of applications, this compound has shown promise in the development of herbicides and insecticides, where its unique chemical properties contribute to its efficacy against various pests and weeds. Moreover, its ability to act as a bioisostere in medicinal chemistry has opened new avenues for drug discovery. By replacing certain functional groups with structurally similar moieties, researchers can fine-tune the pharmacokinetic properties of this compound to suit specific therapeutic needs.

Recent studies have also focused on the environmental impact of tert-butyl N-substituted carbamates like this compound. Researchers are investigating its degradation pathways under different environmental conditions to assess its potential risks to ecosystems. These studies are crucial for ensuring that the use of this compound aligns with sustainable practices and regulatory standards.

From a structural perspective, the tert-butyl group serves as a bulky substituent that can influence the stereochemistry of reactions involving this compound. This property is particularly valuable in asymmetric synthesis, where precise control over molecular geometry is essential for producing enantiomerically pure compounds. The combination of steric hindrance from the tert-butyl group and electronic effects from the fluorinated aromatic ring creates a versatile platform for exploring novel chemical transformations.

The carbamate functional group in this compound is another key feature that contributes to its reactivity and versatility. Carbamates are known for their ability to form stable amides under certain conditions, making them valuable intermediates in organic synthesis. In this case, the carbamate group provides a site for further functionalization, enabling researchers to attach additional substituents or modify existing ones to achieve desired properties.

Looking ahead, the continued exploration of tert-butyl N-substituted carbamates like CAS No: 2228216-75-7 holds great promise for advancing both pharmaceutical and agricultural sciences. As researchers delve deeper into its chemical properties and potential applications, this compound is likely to play an increasingly important role in developing innovative solutions to address global challenges in health and food security.

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